Physicochemical Properties of alpha-L-Threofuranose: An In-depth Technical Guide
Physicochemical Properties of alpha-L-Threofuranose: An In-depth Technical Guide
This guide provides a comprehensive overview of the core physicochemical properties of alpha-L-Threofuranose for researchers, scientists, and drug development professionals. Due to the limited availability of experimental data for this specific furanose isomer, this document also includes predicted data for the closely related L-threose, which exists in equilibrium with its cyclic furanose and pyranose forms in solution.
Data Presentation
The quantitative physicochemical data for alpha-L-Threofuranose and L-threose are summarized in the table below. It is critical to note that much of the available data is predicted and pertains to the open-chain L-threose.
| Property | Value | Data Type |
| Molecular Formula | C4H8O4 | Experimental |
| Molecular Weight | 120.10 g/mol | Experimental |
| Melting Point | 162-163 °C (for L-(+)-Threose) | Predicted |
| Boiling Point | 311.1 ± 21.0 °C (for L-(+)-Threose) | Predicted |
| Water Solubility | Soluble (for L-(+)-Threose) | Predicted |
| pKa | 12.49 ± 0.20 (for L-(+)-Threose) | Predicted |
| Specific Rotation [α]D | +13.2° (c=4.5, water) (for L-(+)-Threose) | Predicted |
Biological Context: Glycation and Advanced Glycation End Products (AGEs)
L-threose, the open-chain form of threofuranose, is a known degradation product of ascorbic acid (Vitamin C). A significant aspect of its biological activity is its ability to participate in the Maillard reaction, a non-enzymatic glycation process. In this reaction, the carbonyl group of the reducing sugar reacts with the free amino groups of proteins, lipids, or nucleic acids to form advanced glycation end products (AGEs)[1][2]. The accumulation of AGEs has been implicated in the pathogenesis of various chronic diseases. The glycation of lens proteins by L-threose serves as a notable example of its biological reactivity[3].
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of alpha-L-Threofuranose are outlined below. These are generalized protocols applicable to carbohydrate analysis.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid alpha-L-Threofuranose transitions to a liquid.
Methodology:
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A small, finely powdered sample of dry alpha-L-Threofuranose is packed into a capillary tube to a height of 2-3 mm.
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The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp apparatus or a Thiele tube filled with mineral oil).
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The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.
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The temperature at which the first drop of liquid appears is recorded as the onset of melting.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.
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The melting point is reported as a range from the onset to the completion of melting[4][5][6].
Boiling Point Determination (Thiele Tube Method)
Objective: To determine the temperature at which the vapor pressure of liquid alpha-L-Threofuranose equals the atmospheric pressure.
Methodology:
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A small volume (0.5-1 mL) of liquid alpha-L-Threofuranose is placed in a small test tube.
-
A capillary tube, sealed at one end, is placed open-end-down into the test tube.
-
The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
The Thiele tube is heated gently, and the temperature is monitored.
-
As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is discontinued, and the liquid is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point[7].
Aqueous Solubility Determination (Visual Method)
Objective: To qualitatively or quantitatively determine the solubility of alpha-L-Threofuranose in water.
Methodology:
-
A known volume of distilled water is placed in a beaker at a constant temperature.
-
A small, pre-weighed amount of alpha-L-Threofuranose is added to the water.
-
The solution is stirred for a set period to ensure maximum dissolution.
-
If the solid dissolves completely, more is added in small increments until saturation is reached (i.e., solid material remains undissolved).
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For a quantitative measurement, the undissolved solid is filtered, dried, and weighed. The amount of dissolved solid is then calculated by subtraction from the total amount added. Solubility is typically expressed in g/100 mL or mol/L[8][9].
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of the hydroxyl groups of alpha-L-Threofuranose.
Methodology:
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A standard solution of alpha-L-Threofuranose of known concentration is prepared in deionized water.
-
A pH electrode is calibrated and placed in the solution.
-
A standardized solution of a strong base (e.g., NaOH) is slowly added to the carbohydrate solution from a burette.
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve[10][11][12][13][14].
Optical Rotation Measurement (Polarimetry)
Objective: To measure the specific rotation of alpha-L-Threofuranose, which is a characteristic property of chiral molecules.
Methodology:
-
A solution of alpha-L-Threofuranose is prepared at a known concentration (c, in g/mL) in a suitable solvent (e.g., water).
-
A polarimeter is calibrated using a blank (the pure solvent).
-
The sample solution is placed in a polarimeter cell of a known path length (l, in decimeters).
-
Monochromatic light (typically the sodium D-line, 589 nm) is passed through the sample.
-
The observed angle of rotation (α) is measured.
-
The specific rotation [α] is calculated using the formula: [α] = α / (l * c)[15][16][17].
References
- 1. Advanced Glycation End-Products (AGEs): Formation, Chemistry, Classification, Receptors, and Diseases Related to AGEs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 7. ANALYSIS OF CARBOHYDRATES [people.umass.edu]
- 4. westlab.com [westlab.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scribd.com [scribd.com]
- 9. mdpi.com [mdpi.com]
- 10. Determination of proton affinities and acidity constants of sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. byjus.com [byjus.com]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
